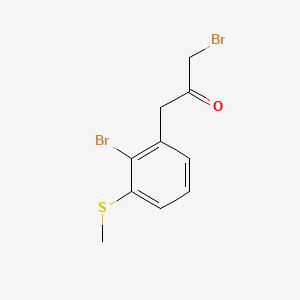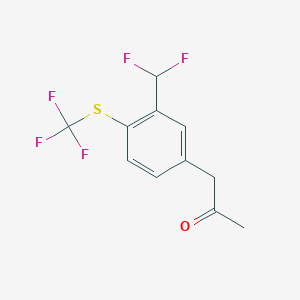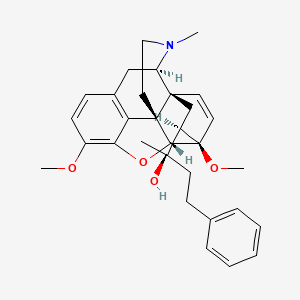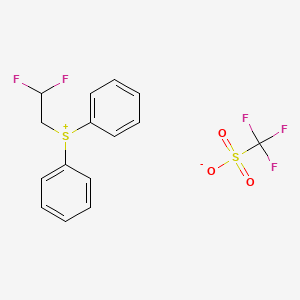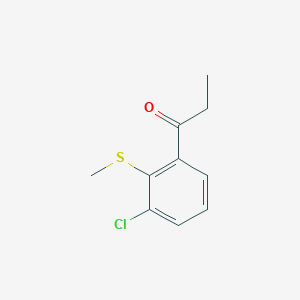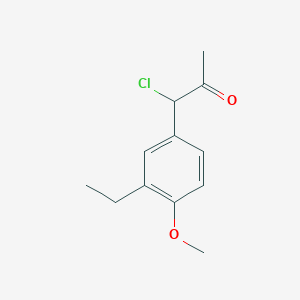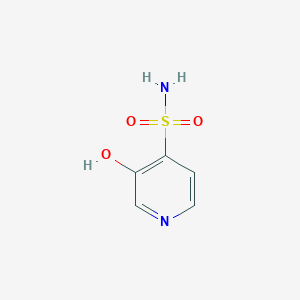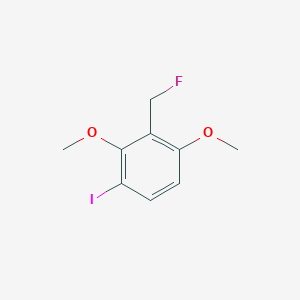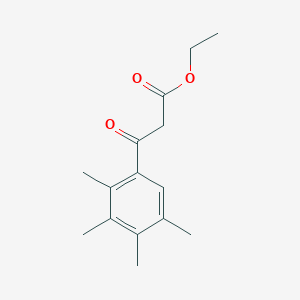![molecular formula C16H18N2O2 B14059258 (S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)
(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(7-Azaspiro[35]nonan-1-yl)isoindoline-1,3-dione is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further modified to introduce the spirocyclic structure. The reaction conditions often require the use of organic solvents such as toluene or dichloromethane, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts, such as transition metals, can enhance the reaction efficiency and yield. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any double bonds present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents like halogens, alkyl halides, or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated spirocyclic compounds. Substitution reactions can result in a variety of substituted isoindoline-1,3-dione derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(7-Azaspiro[3
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurological disorders.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a high degree of specificity in binding, which can modulate the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione: This compound shares the isoindoline-1,3-dione core but lacks the spirocyclic structure.
Phthalimide: Another related compound, phthalimide, is structurally similar but does not contain the azaspiro moiety.
Spirocyclic Isoindoline Derivatives: These compounds have similar spirocyclic structures but may differ in the specific substituents or functional groups attached.
Uniqueness
(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione is unique due to its combination of the isoindoline-1,3-dione core with a spirocyclic structure. This dual feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H18N2O2 |
|---|---|
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
2-[(3S)-7-azaspiro[3.5]nonan-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H18N2O2/c19-14-11-3-1-2-4-12(11)15(20)18(14)13-5-6-16(13)7-9-17-10-8-16/h1-4,13,17H,5-10H2/t13-/m0/s1 |
Clave InChI |
JMWSRPMBFSGUKK-ZDUSSCGKSA-N |
SMILES isomérico |
C1CC2([C@H]1N3C(=O)C4=CC=CC=C4C3=O)CCNCC2 |
SMILES canónico |
C1CC2(C1N3C(=O)C4=CC=CC=C4C3=O)CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


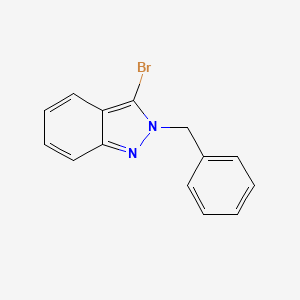
![[(Trimethylsilyl)oxy]acetic acid](/img/structure/B14059186.png)

